methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (molecular formula: C₁₂H₁₆N₂O₄, CAS: 866329-51-3) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3 and a methyl ester at position 5 . This scaffold is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral agents. Its synthesis often involves multi-step reactions, including cyclization and functional group transformations, as demonstrated in the preparation of intermediates for CHK1 inhibitors and anti-HSV-1 compounds .
Properties
IUPAC Name |
methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAKKXCRATXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions to form the desired pyrazolo[3,4-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It has been investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold is highly versatile, with modifications at positions 1, 3, 4, and the ester group significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Methyl esters generally exhibit lower water solubility than ethyl esters due to reduced polarity.
- Stability : Methyl esters are more resistant to esterase-mediated hydrolysis compared to ethyl esters, enhancing their utility in prodrug design .
- Reactivity: Chlorine or phenoxy substituents at position 4 increase electrophilicity, facilitating further functionalization (e.g., Suzuki couplings) .
Biological Activity
Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Synthesis
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole and pyridine ring system. The methyl groups at positions 1 and 3 enhance its lipophilicity and may influence its interaction with biological targets. Recent synthetic approaches have focused on optimizing the yield and purity of this compound while exploring various substituents to improve its activity.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a study identified a related compound with an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), indicating potent inhibition of cancer cell proliferation in various cell lines such as A172 and U87MG. These findings suggest that this compound may share similar mechanisms of action in inhibiting tumor growth through modulation of signaling pathways related to cancer progression .
Antitubercular Activity
Recent investigations into the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives have shown promising results. Compounds with specific substitutions demonstrated effective inhibition against Mycobacterium tuberculosis, with some exhibiting micromolar activity. The structure-activity relationship studies indicated that modifications at the 5-position significantly enhance antitubercular efficacy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound may inhibit kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
- Modulation of Inflammatory Responses : Some derivatives have shown anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response .
Study on Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability after treatment for 72 hours. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| A172 | 5.0 |
| U87MG | 4.5 |
| A375 | 6.2 |
| Panc0504 | 7.8 |
This data underscores the potential of this compound as a lead candidate for further development in cancer therapy .
Antitubercular Activity Assessment
Another study focused on evaluating the antitubercular activity using the MABA (Microplate Alamar Blue Assay) method against M. tuberculosis H37Rv strain. The results indicated that certain derivatives exhibited significant inhibition at low concentrations:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.25 |
| Related Derivative A | 0.5 |
| Related Derivative B | 0.75 |
These findings highlight the compound's potential as a new therapeutic agent against tuberculosis .
Q & A
Q. What strategies are used to design derivatives with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
